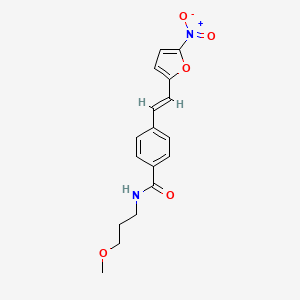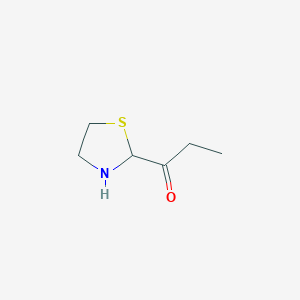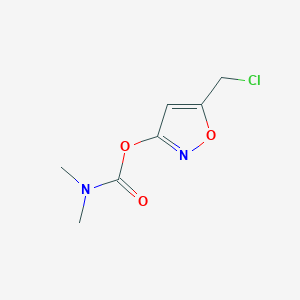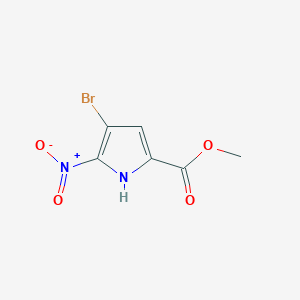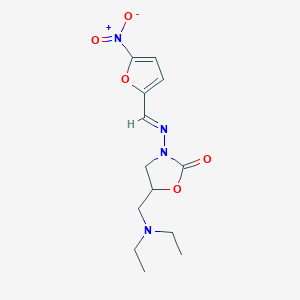![molecular formula C7H6N4O4S B12898523 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine CAS No. 56023-65-5](/img/structure/B12898523.png)
6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 3rd position of the imidazo[1,2-b]pyridazine core. It is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[1,2-b]pyridazine core is usually carried out using nitric acid or a nitrating mixture.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the nitroimidazo[1,2-b]pyridazine intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-(Methylsulfonyl)-3-aminoimidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Oxidation: Sulfone derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or proteins involved in critical biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the methylsulfonyl and nitro groups.
6-(Methylsulfonyl)imidazo[1,2-b]pyridazine: Lacks the nitro group.
3-Nitroimidazo[1,2-b]pyridazine: Lacks the methylsulfonyl group.
Uniqueness
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
56023-65-5 |
|---|---|
Formule moléculaire |
C7H6N4O4S |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
6-methylsulfonyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O4S/c1-16(14,15)6-3-2-5-8-4-7(11(12)13)10(5)9-6/h2-4H,1H3 |
Clé InChI |
FFWAWGRZJGYKMK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
